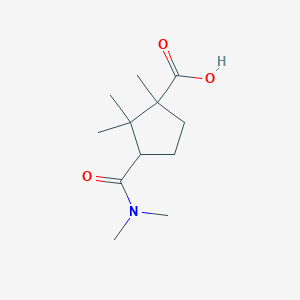
4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine
説明
The compound 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical entities and their synthesis, which can be informative for understanding the potential synthesis and properties of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to achieve complex molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involves a five-step process including nitration, chlorination, N-alkylation, reduction, and condensation . This suggests that the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine could also involve multiple steps, starting from 2-fluorobenzyl bromide and possibly involving amination reactions.
Molecular Structure Analysis
The molecular structure of compounds like 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine is typically confirmed using spectroscopic methods such as NMR and mass spectrometry. For example, the structure of a related compound was confirmed using 1H NMR and mass spectra . These techniques would likely be employed to confirm the structure of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine after its synthesis.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can be quite complex. The synthesis of quinazolines and tetrahydroquinazolines, for example, is achieved through copper-catalyzed tandem reactions . This indicates that the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine might also involve catalysis, possibly by transition metals, to facilitate the formation of the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine would be influenced by its functional groups and molecular geometry. The presence of bromo and fluoro substituents suggests that the compound would have significant polar character, which could affect its solubility and reactivity. The synthesis of related compounds often involves the use of environmentally friendly conditions, such as aqueous media, which could also be applicable to the synthesis of 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine .
科学的研究の応用
Analgesic and Anti-inflammatory Activities
The synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives has been described, with some compounds showing remarkable analgesic activity in mice. Additionally, these compounds exhibited moderate hypotensive, bradycardiac, antiinflammatory activities in rats, infiltration anesthesia in mice, and weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).
Antibacterial Potential
A study synthesized pyrazole Schiff bases, including a compound related to 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine, and tested their ability to inhibit the growth of C. albicans and Gram-negative bacteria. It was noted that these compounds could be used as potential antibacterial agents (Feng et al., 2018).
Structural and Conformational Analysis
A study on 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which shares structural similarities with 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine, highlighted its crystallographic and conformational analysis. This study provided insights into the molecular structure and conformations, crucial for understanding the compound's properties and potential applications (Yang et al., 2021).
Synthesis of New Compounds
Another research focused on the synthesis of bromobenzoic acids, which are structurally related to 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine. This study explored the regioselective amination process, contributing to the development of new chemical compounds with potential applications in various fields (Wolf et al., 2006).
作用機序
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Additionally, the presence of the bromine atom could make it potentially hazardous to human health .
将来の方向性
特性
IUPAC Name |
4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN3/c11-8-6-15(14-10(8)13)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUXIIBOIRIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701213582 | |
| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine | |
CAS RN |
1001757-56-7 | |
| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001757-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701213582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)






